N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 6-methoxypyridine-3-amine with 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The pathways involved often include the modulation of signaling cascades and the inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
- N-(6-methoxypyridin-3-yl)cyclohexanecarboxamide
Uniqueness
N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxypyridine moiety enhances its solubility and bioavailability, while the thiazole ring contributes to its stability and reactivity.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c1-11-19-15(16(23-11)12-6-4-3-5-7-12)17(21)20-13-8-9-14(22-2)18-10-13/h3-10H,1-2H3,(H,20,21) |
InChI Key |
LAEBZRDUPXNHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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